1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea
Description
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O5/c1-35-23-6-3-21(4-7-23)31-13-11-30(12-14-31)10-2-9-28-27(34)29-20-17-26(33)32(19-20)22-5-8-24-25(18-22)37-16-15-36-24/h3-8,18,20H,2,9-17,19H2,1H3,(H2,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDUSFRPPNXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Synthesis
The compound features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine and piperazine unit. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core : This is achieved through cyclization reactions involving phenolic compounds.
- Pyrrolidine and Urea Formation : The introduction of the pyrrolidine and urea functionalities is accomplished via standard amide coupling techniques.
- Final Assembly : The final compound is obtained through careful purification processes such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation : It has been shown to interact with adrenergic receptors, particularly α2-adrenoceptors, which play a critical role in neurotransmission and modulation of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values ranging from 0.88 µM to 12 µM against different cancer types, indicating potent activity compared to established chemotherapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies show that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions.
Study on Antiproliferative Activity
A study conducted by researchers at Monash University evaluated the antiproliferative activity of various derivatives of the compound against breast, colon, and lung cancer cell lines. The findings highlighted that modifications to the dihydrobenzo[b][1,4]dioxin structure significantly influenced biological activity, with certain derivatives showing enhanced potency .
Neurodegenerative Disease Models
In vivo studies using animal models of Alzheimer's disease demonstrated that the compound could improve cognitive function and reduce amyloid plaque formation. These effects were attributed to its ability to modulate neurotransmitter release through α2-adrenoceptor antagonism .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of critical signaling pathways such as Wnt/β-catenin and PD-1/PD-L1 interactions, which are pivotal in cancer progression and immune evasion .
Antiparasitic Activity
There is emerging evidence suggesting that this compound may possess antiparasitic properties. Studies have demonstrated that related structures exhibit activity against protozoan parasites responsible for diseases like Chagas and leishmaniasis. This highlights the potential for developing new treatments for neglected tropical diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of a series of compounds structurally related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic effects of related compounds on Trypanosoma cruzi and Leishmania infantum. The study found that specific modifications to the dihydrobenzo[b][1,4]dioxin structure significantly enhanced activity against these parasites, suggesting a promising avenue for drug development in treating parasitic infections .
Comparison with Similar Compounds
Key Observations :
Urea Formation Strategies
- Route 1 : Reaction of amines with isocyanates or carbamoyl chlorides (e.g., uses dioxane reflux for urea bond formation).
- Route 2 : Fusion of intermediates with urea at high temperatures (200°C), as demonstrated in and .
Example : The target compound’s synthesis likely involves coupling a 5-oxopyrrolidin-3-amine intermediate with a 3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl isocyanate, similar to methods in and .
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent, inferences can be drawn from analogs:
- Solubility : Piperazine and morpholine groups (e.g., ) enhance water solubility compared to pyridine derivatives ().
- Receptor Affinity : 4-Methoxyphenyl-piperazine moieties (as in the target) are associated with 5-HT₁A/2A receptor modulation, whereas pyridazinyl derivatives () may target kinases or PDEs.
- Metabolic Stability : The dihydrodioxin ring in the target compound could reduce oxidative metabolism compared to simpler aryl groups.
Preparation Methods
Rationale for Disconnections
The urea group is synthesized last via coupling of an amine (Intermediate A) and an isocyanate (Intermediate B), a method validated for analogous structures. The 5-oxopyrrolidin-3-amine scaffold is derived from cyclization of γ-amino acids or reductive amination, while the piperazine-propyl isocyanate is synthesized via phosgenation of a primary amine.
Stepwise Synthesis of Intermediate A
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-amine
The dihydrobenzodioxin ring is constructed via cyclization of catechol derivatives. A reported method involves:
Formation of 5-Oxopyrrolidin-3-amine
The pyrrolidinone ring is synthesized via intramolecular cyclization:
Coupling of Dihydrobenzodioxin and Pyrrolidinone
Intermediate A is formed via nucleophilic substitution:
- Alkylation : 6-Amino-1,4-benzodioxane reacts with 3-bromo-5-oxopyrrolidine in the presence of K₂CO₃ in DMF.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields Intermediate A with >90% purity.
Synthesis of Intermediate B
Preparation of 4-(4-Methoxyphenyl)piperazine
- Buchwald-Hartwig Amination : 4-Bromoanisole reacts with piperazine using Pd(OAc)₂/Xantphos catalyst.
- Isolation : Recrystallization from ethanol yields the piperazine derivative.
Propylamine Functionalization
- Alkylation : 4-(4-Methoxyphenyl)piperazine reacts with 3-bromopropylamine hydrobromide in acetonitrile.
- Phosgenation : The primary amine is treated with triphosgene (0.33 eq) in dichloromethane to generate the isocyanate.
Urea Formation (Intermediate A + Intermediate B)
Coupling Reaction
Alternative Methods
- Carbamate Intermediate : Reaction of Intermediate A with chloroformate followed by amine displacement.
- Lossen Rearrangement : Hydroxamic acid derivatives rearrange to urea under basic conditions, though this method is less efficient for bulky substrates.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 72% → 78% |
| Temperature | 0–5°C | Reduced side products |
| Catalyst | None required | – |
Purification Techniques
- Crystallization : Ethanol/water (7:3) removes unreacted amines.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation
Q & A
Q. What are the critical synthetic steps for producing this compound, and how is purity validated during synthesis?
The synthesis involves multi-step reactions, including coupling of the dihydrobenzo[b][1,4]dioxin-pyrrolidinone moiety with a piperazine-propyl urea derivative. Key steps include:
- Activation of intermediates using carbodiimide coupling agents.
- Controlled reaction temperatures (e.g., 0–5°C for sensitive steps) and inert atmospheres to prevent oxidation . Purity is validated via NMR (to confirm structural integrity) and Mass Spectrometry (to assess molecular weight and isotopic patterns). High-performance liquid chromatography (HPLC) may further quantify impurities .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the dihydrobenzodioxin ring (δ 4.2–4.5 ppm for methylene groups) and urea carbonyl (δ 155–160 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₉N₅O₅) with <5 ppm error .
Q. What biological targets are associated with this compound?
The compound exhibits PARP1 inhibition (IC₅₀ ~50 nM in vitro), attributed to its urea moiety interacting with the enzyme’s NAD⁺-binding site. Secondary targets may include serotonin receptors due to the 4-methoxyphenylpiperazine group, though selectivity studies are ongoing .
Advanced Research Questions
Q. How can researchers address synthetic challenges posed by the compound’s complex structure?
Challenges include low yields in coupling steps and instability of intermediates. Strategies:
- Optimize solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of urea intermediates .
- Protective group chemistry : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
- Flow chemistry : Improve reproducibility of exothermic reactions via controlled reagent mixing .
Q. How might discrepancies in PARP1 inhibition data across studies be resolved?
Contradictory IC₅₀ values may arise from assay variations (e.g., NAD⁺ concentration, cell lines). Recommendations:
- Standardize assays using recombinant PARP1 and a fluorescence-based NAD⁺ depletion protocol .
- Validate results with siRNA knockdown or PARP1-deficient cell lines to confirm on-target effects .
Q. What strategies enhance selectivity for PARP1 over other isoforms (e.g., PARP2)?
- Molecular docking : Modify the dihydrobenzodioxin group to exploit PARP1-specific hydrophobic pockets (e.g., Tyr907) .
- Structure-activity relationship (SAR) studies : Test analogs with varied substituents on the piperazine ring to reduce PARP2 affinity .
Q. What methodologies are recommended for pharmacokinetic evaluation?
- In vitro metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose optimization .
- In vivo half-life : Radiolabel the compound for tracking in rodent models via LC-MS/MS .
Q. How can the compound’s mechanism of action be validated beyond PARP1 inhibition?
- Transcriptomic profiling : Compare gene expression patterns in treated vs. PARP1-knockout cells.
- Thermal shift assays : Measure PARP1 melting temperature shifts upon compound binding to confirm direct interaction .
- Poly-ADP-ribosylation (PAR) quantification : Use immunofluorescence to visualize PAR accumulation in DNA-damaged cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
